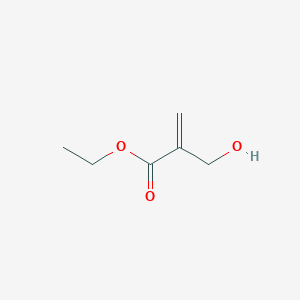

Ethyl 2-(hydroxymethyl)acrylate

説明

Significance of the Ethyl 2-(hydroxymethyl)acrylate Structure in Chemical Synthesis and Polymer Science

The importance of this compound in chemical synthesis and polymer science stems directly from its distinct structure. The presence of both an acrylate (B77674) moiety and a hydroxymethyl group within the same molecule opens up diverse avenues for chemical reactions and polymer design. The acrylate group is susceptible to polymerization, while the hydroxyl group can undergo various chemical transformations.

This dual reactivity is a key factor in its utility. The acrylate functionality allows for its participation in polymerization reactions, forming the backbone of various polymers. Simultaneously, the hydroxyl group provides a site for post-polymerization modification, enabling the introduction of different functional groups to tailor the polymer's properties for specific applications. This could include altering its solubility, reactivity, or biocompatibility.

In the realm of polymer science, this compound is a valuable monomer for creating functional polymers. These polymers are utilized in a variety of applications, including the development of coatings, adhesives, and hydrogels. ontosight.aimetu.edu.tr The ability to control the properties of the resulting polymers by copolymerizing this compound with other monomers further enhances its significance. ontosight.aiacs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | chemicalbook.com |

| Molecular Weight | 130.14 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 10029-04-6 | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless oil/liquid | ichemical.com |

| Density | 1.068 g/mL at 25 °C | sigmaaldrich.comichemical.comsigmaaldrich.com |

| Boiling Point | 198.6°C at 760mmHg | ichemical.com |

| Flash Point | 101.1 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.450 | sigmaaldrich.comichemical.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comichemical.comsigmaaldrich.com |

Evolution of Research Perspectives on this compound

The scientific community's interest in this compound has evolved significantly over time. Initial research likely focused on its synthesis and basic characterization. One of the established methods for its synthesis is the Horner-Wadsworth-Emmons reaction, which involves reacting triethyl phosphonoacetate with formaldehyde (B43269). orgsyn.org Another synthetic route involves palladium-catalyzed allylation reactions.

Early investigations into acrylate polymers date back to the late 19th and early 20th centuries, with the polymerization of various acrylate esters being observed. psu.edu While the specific timeline for the initial synthesis and polymerization of this compound is not detailed in the provided results, the broader history of acrylates provides context for its emergence as a research subject.

More recent research has shifted towards exploring its potential in more advanced applications. For instance, its use as a monomer in the creation of "smart" or functional polymers is a key area of contemporary research. nih.gov These polymers can be designed to respond to specific stimuli, making them suitable for applications in fields like biomedicine and materials science. The ability to create copolymers with tailored properties by combining this compound with other monomers, such as 2-methoxyethyl acrylate, has also been a focus of modern research, leading to the development of materials with adjustable thermoresponsive properties. acs.org Furthermore, its role in creating cross-linked networks with enhanced mechanical properties is an active area of investigation. acs.org

Interactive Data Table: Research Focus on this compound

| Research Area | Key Findings and Applications |

| Synthesis | Can be synthesized via the Horner-Wadsworth-Emmons reaction or palladium-catalyzed allylation. orgsyn.org |

| Polymerization | Used as a monomer to create a variety of polymers, including functional polymers and hydrogels. ontosight.aimetu.edu.tr |

| Copolymerization | Can be copolymerized with other monomers to tailor the properties of the resulting materials, such as thermoresponsiveness. acs.org |

| Functional Materials | A key building block for creating "smart" polymers with applications in coatings, adhesives, and biomedical fields. ontosight.ainih.gov |

| Cross-linking | Utilized in forming cross-linked polymer networks with improved mechanical properties. acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGAXBISYRORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30638-89-2 | |

| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143108 | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10029-04-6 | |

| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Hydroxymethyl Acrylate and Its Precursors

Classic and Modern Baylis-Hillman Reaction Protocols for Ethyl 2-(hydroxymethyl)acrylate Synthesis

The Baylis-Hillman, or Morita-Baylis-Hillman (MBH), reaction is a cornerstone for the synthesis of α-methylene-β-hydroxy carbonyl compounds, including this compound. rsc.orgmdpi.com This atom-economical carbon-carbon bond-forming reaction typically involves the coupling of an activated alkene, such as ethyl acrylate (B77674), with an aldehyde, in this case, formaldehyde (B43269), catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.org The reaction offers the advantage of creating densely functionalized molecules under mild conditions. wikipedia.org

Catalyst Systems in Baylis-Hillman Synthesis of this compound, including DABCO and other Tertiary Amines

A variety of catalyst systems have been explored to facilitate the Baylis-Hillman synthesis of this compound. The choice of catalyst is crucial as it significantly influences the reaction rate and yield.

Tertiary Amines:

1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most frequently used and popular catalyst for the Baylis-Hillman reaction due to its high nucleophilicity and appropriate basicity. organic-chemistry.orgchemrxiv.org It efficiently catalyzes the reaction between ethyl acrylate and aldehydes. chemspider.com

3-Hydroxyquinuclidine (3-HQD) has been identified as an effective tertiary amine catalyst. nih.govacademie-sciences.fr It has been shown to provide a good balance in activating the MBH reaction while minimizing undesirable side reactions. academie-sciences.fr

Other Tertiary Amines: While DABCO is prevalent, other tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used, sometimes proving superior to DABCO depending on the specific reaction conditions. organic-chemistry.orgnih.gov

Phosphines:

Tertiary phosphines can also catalyze the Baylis-Hillman reaction. wikipedia.orgorganic-chemistry.org The reaction was, in fact, first reported by Morita using a phosphine catalyst. mdpi.com

The following table summarizes some of the key catalysts used in the Baylis-Hillman reaction.

| Catalyst | Type | Key Features |

| DABCO | Tertiary Amine | Widely used, efficient, and popular for its high nucleophilicity. organic-chemistry.orgchemrxiv.org |

| 3-Hydroxyquinuclidine (3-HQD) | Tertiary Amine | Effective in balancing the desired reaction and side reactions. nih.govacademie-sciences.fr |

| DMAP | Tertiary Amine | Can be superior to DABCO in certain cases. organic-chemistry.org |

| DBU | Tertiary Amine | A strong base that can also act as a catalyst. organic-chemistry.org |

| Tertiary Phosphines | Phosphine | The original class of catalysts reported for this reaction. mdpi.comwikipedia.org |

Reaction Condition Optimization for Enhanced Yield and Selectivity in Baylis-Hillman Synthesis, including pH Regulation and Microwave Irradiation

A significant drawback of the Baylis-Hillman reaction is its often slow reaction rate. ingentaconnect.com Consequently, considerable research has focused on optimizing reaction conditions to improve both the yield of this compound and the selectivity of the process.

pH Regulation: The pH of the reaction medium can play a critical role. For instance, the use of an aqueous medium with a stoichiometric amount of a base catalyst like DABCO has been shown to overcome issues of low yields and long reaction times. researchgate.net The presence of water can dramatically accelerate the reaction rate. organic-chemistry.org However, careful control is needed as water can also lead to non-productive side reactions, such as the hydrolysis of the intermediate formed between DABCO and the acrylate. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the Baylis-Hillman reaction. ingentaconnect.comtandfonline.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes, leading to higher yields and cleaner reactions. tandfonline.comnih.gov For example, the synthesis of Baylis-Hillman adducts has been efficiently carried out at 80 °C under microwave irradiation. researchgate.net This method is considered a green chemistry approach due to the shorter reaction times and potential for solvent-free conditions. ingentaconnect.com The combination of microwave energy with a solvent like polyethylene (B3416737) glycol (PEG) has also been shown to have a remarkable influence on the DABCO-catalyzed reaction, improving both rate and yield. nih.gov

The following table highlights the effect of these optimization strategies.

| Optimization Strategy | Effect | Key Findings |

| pH Regulation (Aqueous Media) | Can accelerate the reaction rate and improve yields. | The use of water as a solvent or co-solvent can be critical for high yields, though it can also promote side reactions if not controlled. organic-chemistry.orgresearchgate.net |

| Microwave Irradiation | Drastically reduces reaction times and can increase yields. | An efficient and environmentally friendly method for promoting the Baylis-Hillman reaction. ingentaconnect.comnih.govnih.gov |

Mechanistic Aspects of Baylis-Hillman Pathway to this compound

The mechanism of the Baylis-Hillman reaction is a well-studied, multi-step process. researchgate.net

Michael Addition: The reaction initiates with a nucleophilic 1,4-Michael addition of the tertiary amine catalyst (e.g., DABCO) to the activated alkene (ethyl acrylate). This forms a zwitterionic enolate intermediate. wikipedia.orgorganic-chemistry.orgresearchgate.net

Aldol Addition: The generated zwitterionic enolate then acts as a nucleophile and adds to the carbonyl carbon of the aldehyde (formaldehyde). This aldol-type addition results in the formation of an alkoxide intermediate. wikipedia.orgresearchgate.net

Proton Transfer and Catalyst Elimination: An intramolecular proton transfer occurs within the alkoxide intermediate. wikipedia.org Subsequent elimination of the tertiary amine catalyst regenerates the catalyst and yields the final product, this compound. organic-chemistry.org

Kinetic studies have suggested that for some substrates, the rate-determining step is second-order in the aldehyde and first-order in both the catalyst and the acrylate, proposing a mechanism involving a hemiacetal intermediate. organic-chemistry.orgresearchgate.net The reaction pathway can be influenced by the specific reactants and conditions employed. exlibrisgroup.com

Alternative Synthetic Routes to this compound

While the Baylis-Hillman reaction is a primary method, other synthetic strategies have been developed to produce this compound.

Phosphonoacetate-Based Synthesis of this compound

A notable alternative is the Horner-Wadsworth-Emmons type reaction utilizing triethyl phosphonoacetate and formaldehyde. orgsyn.org This method provides a reliable route to this compound in good yields.

The procedure involves the following key steps:

Preparation of an aqueous formaldehyde solution from paraformaldehyde.

Reaction of the formaldehyde solution with triethyl phosphonoacetate in the presence of a base, such as potassium carbonate.

The reaction temperature is typically controlled around 35-40°C.

Workup and purification by distillation under reduced pressure yield the desired product.

A typical reaction can provide this compound in 74-80% yield. orgsyn.org

The following table outlines a representative experimental protocol.

| Reagent | Amount | Role |

| Paraformaldehyde | 1.6 mol | Source of formaldehyde |

| Triethyl phosphonoacetate | 0.4 mol | Carbonyl olefination reagent |

| Potassium carbonate | 0.44 mol | Base |

| Water | - | Solvent |

| Diethyl ether | - | Extraction Solvent |

Data sourced from Organic Syntheses. orgsyn.org

Organocatalytic Approaches to this compound Synthesis, e.g., using 3-Quinuclidinol

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to the synthesis of Baylis-Hillman adducts. nih.gov 3-Quinuclidinol, a tertiary amine, has been successfully employed as an organocatalyst in the Baylis-Hillman reaction. academie-sciences.fr

The use of 3-hydroxyquinuclidine (3-HQD) as a catalyst has been investigated for the reaction of various aldehydes with activated alkenes. academie-sciences.frresearchgate.net Optimization of reaction conditions, such as the use of a water-2-MeTHF solvent mixture, has been shown to provide the desired products in good yields while minimizing side reactions like the Cannizzaro reaction. academie-sciences.fr This approach is particularly valuable for creating novel amide-containing Baylis-Hillman adducts under mild and clean conditions. academie-sciences.fr While specific examples focusing solely on formaldehyde and ethyl acrylate with 3-Quinuclidinol are part of the broader research into this catalyst's utility, its effectiveness with a range of aldehydes suggests its applicability for the synthesis of this compound. academie-sciences.fr

Synthesis of Ethyl 3-cyano-2-(hydroxymethyl)acrylate

The synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate has been reported through the conversion of an allyl bromide precursor. researchgate.net Research indicates that the reaction of allyl bromide in the presence of tetraethylammonium (B1195904) fluoride (B91410) (TEAF) leads to the formation of ethyl 3-cyano-2-(hydroxymethyl)acrylate. researchgate.net This method represents a novel approach to obtaining this specific functionalized acrylate.

In a related study focusing on similar structures, researchers described a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines to produce various ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields. researchgate.net While not the direct synthesis of the hydroxymethyl derivative, this work highlights the reactivity of the bromomethyl group in the cyanoacrylate scaffold, which is a key feature in the synthetic strategy for related compounds.

Other synthetic strategies for cyanoacrylate derivatives often involve the Knoevenagel condensation. For instance, (E)-ethyl-2-cyano-3-(aryl)acrylates are commonly prepared through the reaction of an aromatic aldehyde with ethyl cyanoacetate (B8463686). researchgate.netprepchem.com A typical procedure involves refluxing the aldehyde and ethyl cyanoacetate with a catalyst like ammonium (B1175870) acetate (B1210297) in a solvent such as ethanol (B145695). prepchem.com

Table 1: Representative Synthesis of a Cyanoacrylate Derivative

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|

Synthesis of Key Precursors for this compound

The synthesis of this compound relies on the availability of several key precursor molecules. These precursors are synthesized through various established chemical routes.

Synthesis of Ethyl 2-(bromomethyl)acrylate

Ethyl 2-(bromomethyl)acrylate is a crucial intermediate that can be prepared via multiple pathways. One common method involves the esterification of α-(bromomethyl)acrylic acid.

A procedure detailed in Organic Syntheses describes reacting α-(bromomethyl)acrylic acid with absolute ethanol in benzene, using concentrated sulfuric acid as a catalyst. The reaction is boiled for 36 hours with continuous removal of water to drive the esterification forward. orgsyn.org The α-(bromomethyl)acrylic acid precursor is itself synthesized from diethyl bis(hydroxymethyl)malonate by heating it with hydrobromic acid. orgsyn.org

Another approach involves the dehydrobromination of a dibromo ester. Methyl α-(bromomethyl)acrylate is prepared by reacting methyl β,β'-dibromoisobutyrate with triethylamine (B128534) in benzene. orgsyn.org A similar procedure can be applied for the ethyl ester, which is noted to have a boiling point of 38–42°C at 0.8 mmHg. orgsyn.org

Table 2: Synthesis of Ethyl α-(bromomethyl)acrylate

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| α-(Bromomethyl)acrylic acid | Absolute ethanol, Sulfuric acid | Benzene | Boiling, 36 hr | Ethyl α-(bromomethyl)acrylate | 70% | orgsyn.org |

Synthesis of Ethyl 2-(acetoxymethyl)acrylate

Ethyl 2-(acetoxymethyl)acrylate serves as another important precursor, where the acetoxy group can be a protecting group for the hydroxyl functionality. nih.gov The conversion of the acetoxy group to a hydroxyl group is a standard chemical transformation. This compound is identified by the CAS number 80787-04-8. nih.gov The synthesis can be achieved through the acetylation of this compound.

Direct Synthesis of this compound

A highly efficient, one-pot synthesis of this compound has been developed, providing good yields from commercially available starting materials. orgsyn.org The procedure involves a Horner-Wadsworth-Emmons type reaction.

In this method, an aqueous solution of formaldehyde is prepared by heating paraformaldehyde with dilute phosphoric acid. This solution is then reacted with triethyl phosphonoacetate in the presence of potassium carbonate. orgsyn.org The reaction temperature is maintained at 35–40°C. Rapid cooling and extraction are necessary to isolate the product, as higher temperatures can lead to the formation of ethyl acrylate as a byproduct. orgsyn.org

Table 3: Direct Synthesis of Ethyl α-(hydroxymethyl)acrylate

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

Reaction Mechanisms and Derivatization of Ethyl 2 Hydroxymethyl Acrylate

Chemical Transformations Involving the Hydroxymethyl Moiety of Ethyl 2-(hydroxymethyl)acrylate

The primary hydroxyl group of this compound serves as a key site for various chemical modifications. These transformations allow for the introduction of different functional groups, expanding the synthetic utility of the parent molecule.

Oxidation: The hydroxymethyl group can be oxidized to yield an aldehyde or a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for this transformation. The resulting α-formyl or α-carboxy acrylates are valuable intermediates in the synthesis of more complex molecules.

Substitution: The hydroxyl group can be displaced through nucleophilic substitution reactions. This allows for the introduction of various functionalities, including halogens, ethers, and esters, at the α-position of the acrylate (B77674). For instance, reaction with a halogenating agent can produce ethyl 2-(halomethyl)acrylates, which are themselves versatile synthetic intermediates.

Reactions at the Acrylate Double Bond of this compound

The electron-deficient double bond of the acrylate moiety is susceptible to a variety of addition reactions, providing a means to construct new carbon-carbon and carbon-heteroatom bonds.

This compound can participate as a dienophile in cycloaddition reactions. A notable example is the [6+2] cycloaddition with cycloheptatriene (B165957) (CHT), catalyzed by a solid-supported chromium(0) complex, which leads to the formation of eight-membered carbocyclic systems. researchgate.net These types of reactions are significant for their ability to rapidly generate complex molecular frameworks from simpler starting materials. researchgate.net

The acrylate group of this compound can undergo Michael addition with nucleophiles. Grignard reagents, being potent carbon-based nucleophiles, can add to the β-position of the acrylate double bond in a conjugate addition fashion. amanote.commasterorganicchemistry.com This reaction is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic β-carbon of the acrylate, leading to the formation of a magnesium enolate intermediate. Subsequent protonation during workup yields the corresponding β-substituted propanoate derivative. libretexts.org It is important to note that Grignard reagents are also strong bases and will react with acidic protons, such as the one in the hydroxyl group of this compound. libretexts.org Therefore, protection of the hydroxyl group may be necessary prior to the Grignard reaction to prevent it from being deprotonated.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Grignard Reagent (R-MgX) | Nucleophilic Addition | Ethyl 3-substituted-2-(hydroxymethyl)propanoate |

Esterification and Transesterification Reactions of this compound

The ester group of this compound can undergo transesterification, a process that involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by acids or bases. lookchem.com For instance, the transesterification of ethyl acrylate with n-hexanol has been studied using various solid basic catalysts. lookchem.com Similarly, the esterification of acrylic acid with alcohols is a common method for producing acrylate esters. researchgate.netchemra.com These reactions are crucial for synthesizing a variety of acrylate esters with different properties, which are widely used in the production of polymers. lookchem.compsu.edu

Palladium-Catalyzed Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Derivatives of this compound can participate in such reactions. For example, palladium catalysts can be used in C-H activation/cross-coupling reactions with acrylates. beilstein-journals.org A proposed catalytic cycle for such reactions often involves the generation of a cationic palladium species that undergoes C-H activation to form a palladacycle. beilstein-journals.org This intermediate can then react with an acrylate, followed by β-hydride elimination to yield the coupled product and regenerate the active catalyst. beilstein-journals.org Palladium-catalyzed reactions offer a versatile and efficient route to complex molecules under relatively mild conditions. beilstein-journals.orgarkat-usa.org

| Reaction Type | Catalyst | Key Intermediate | Significance |

| C-H Activation/Cross-Coupling | Cationic Palladium(II) Complex | Cationic Palladacycle | Efficient formation of C-C bonds under mild conditions |

| Dearomative [3+2] Cycloaddition | Palladium(0) with Chiral Ligands | Trimethylenemethane Complex | Asymmetric synthesis of alicyclic products |

Synthesis and Reactivity of Halogenated this compound Derivatives, e.g., α-(bromomethyl)acrylates

Halogenated derivatives of this compound, such as ethyl 2-(bromomethyl)acrylate, are important synthetic intermediates. orgsyn.orgsigmaaldrich.com Ethyl 2-(bromomethyl)acrylate can be synthesized from diethyl bis(hydroxymethyl)malonate. orgsyn.org The bromine atom in ethyl 2-(bromomethyl)acrylate enhances the electrophilicity of the molecule, making it a good substrate for substitution reactions. It is often used as an allylic alkylating reagent. sigmaaldrich.com For instance, the synthesis of methyl 2-(bromomethyl)acrylate can be achieved by reacting mthis compound with N-bromosuccinimide and dimethyl sulfide. chemicalbook.com These halogenated acrylates are valuable precursors for the synthesis of a variety of biologically important compounds. orgsyn.org

Functionalization of this compound for Advanced Materials

The dual reactivity of EHMA is the cornerstone of its versatility in materials science. The acrylate group readily participates in free-radical polymerization, enabling the formation of high-molecular-weight polymers and copolymers. Concurrently, the hydroxyl group offers a site for a multitude of post-polymerization modifications, allowing for the introduction of various functionalities or the creation of crosslinked networks.

Polymerization and Copolymerization

The vinyl group of EHMA allows it to be easily polymerized or copolymerized using standard free-radical polymerization techniques. This process can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), or through redox initiation systems. The ability to copolymerize EHMA with a wide range of other vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656), is a powerful tool for tuning the properties of the resulting polymer.

While specific reactivity ratios for the copolymerization of EHMA are not widely reported in the literature, data from structurally similar monomers like 2-hydroxyethyl acrylate (HEA) and 2-ethylhexyl acrylate (EHA) can provide valuable insights. For instance, studies on the copolymerization of styrene and EHA have shown that the reactivity ratios can vary depending on the polymerization method (e.g., conventional free radical polymerization vs. atom transfer radical polymerization). nih.govfrontiersin.org This suggests that the incorporation of EHMA into a copolymer chain can be controlled to achieve random, alternating, or block-like structures, thereby influencing the final material's properties.

The copolymerization of EHMA can lead to materials with a range of properties. For example, copolymerization with a hydrophobic monomer like styrene can result in amphiphilic copolymers that can self-assemble into various nanostructures in solution.

Table 1: Examples of Reactivity Ratios for Structurally Similar Acrylate Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

| Styrene | 2-Ethylhexyl acrylate (EHA) | 0.926 | 0.238 | Conventional Radical | frontiersin.org |

| Styrene | 2-Ethylhexyl acrylate (EHA) | 0.10 | 0.175 | Free Radical with ZnCl2 | frontiersin.org |

| Styrene | Butyl Acrylate (BA) | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | frontiersin.org |

Note: This data is for structurally similar monomers and is intended to be illustrative of the types of reactivity ratios that might be expected for EHMA.

Post-Polymerization Modification

The primary hydroxyl group on the EHMA monomer unit within a polymer chain is a key feature for post-polymerization modification. This allows for the introduction of a wide range of functional groups, altering the polymer's physical and chemical properties. A common and highly efficient reaction for modifying hydroxyl groups is the reaction with isocyanates to form urethane (B1682113) linkages. nih.gov This reaction is often catalyzed and can proceed to high conversions under mild conditions.

This strategy can be used to graft other polymer chains onto the poly(EHMA) backbone or to introduce specific functionalities. For example, reacting a poly(EHMA) homopolymer with a monofunctional isocyanate can be used to append hydrophobic or other functional side chains. If a di- or poly-isocyanate is used, it can act as a crosslinking agent, leading to the formation of a three-dimensional polymer network.

Crosslinked Materials and Hydrogels

The hydroxyl groups of EHMA are instrumental in the formation of crosslinked materials, particularly hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for various biomedical applications. psu.eduscispace.com

Crosslinking can be achieved through several methods:

Copolymerization with a difunctional monomer: EHMA can be copolymerized with a diacrylate or dimethacrylate monomer which acts as a crosslinker, forming a network during the polymerization process itself.

Post-polymerization crosslinking: A homopolymer or copolymer of EHMA can be crosslinked by reacting the pendant hydroxyl groups with a suitable crosslinking agent, such as a diisocyanate or a diepoxide.

The mechanical properties of these hydrogels, such as their Young's modulus and tensile strength, can be tuned by varying the crosslinking density. nih.gov Generally, a higher crosslinking density leads to a stiffer and less swellable hydrogel. While specific mechanical property data for pure poly(EHMA) hydrogels is scarce, studies on analogous poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels demonstrate that their mechanical properties can be tailored over a wide range by adjusting the formulation. nih.govnih.gov

Table 2: Illustrative Mechanical Properties of Hydrogels Based on a Structurally Similar Monomer (pHEMA)

| Crosslinker Concentration (vol%) | Young's Modulus (MPa) | Toughness (kJ/m³) | Reference |

| 1.3 | ~0.5 | ~150 | nih.gov |

| 1.6 | ~0.8 | ~200 | nih.gov |

| 1.9 | ~1.2 | ~250 | nih.gov |

| 2.3 | ~1.5 | ~300 | nih.gov |

Note: This data is for pHEMA hydrogels and serves as an example of how mechanical properties can be tuned. Similar trends would be expected for EHMA-based hydrogels.

Surface Modification

Polymers and copolymers of EHMA can be used to modify the surfaces of various substrates, imparting new functionalities. The hydroxyl groups of EHMA are key to this application. For example, a surface can be coated with a polymer containing EHMA, and the pendant hydroxyl groups can then be used to covalently attach other molecules, such as biomolecules or other polymers.

Table 3: Illustrative Water Contact Angles for Acrylate Polymers

| Polymer | Water Contact Angle (°) | Reference |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~60-70 | nih.gov |

| Poly(methyl methacrylate) (PMMA) | ~70-80 | mdpi.com |

Note: This data is for illustrative purposes to show the effect of hydroxyl groups on wettability.

Polymerization Science of Ethyl 2 Hydroxymethyl Acrylate

Radical Polymerization of Ethyl 2-(hydroxymethyl)acrylate

Radical polymerization serves as a fundamental method for converting vinyl monomers into polymers. The presence of both a polymerizable acrylate (B77674) group and a functional hydroxyl group in this compound (EHMA) influences its behavior in these reactions.

Bulk Polymerization Kinetics and Mechanisms of this compound, including Autoacceleration Phenomena

Studies on the closely related monomer, 2-hydroxyethyl acrylate (HEA), have demonstrated that its bulk polymerization exhibits this characteristic autoacceleration. metu.edu.trpsu.edu The polymerization of HEA in bulk can proceed to 100% conversion, but often results in crosslinked polymers that are insoluble in common solvents due to their high molecular weights. metu.edu.trpsu.edu While specific kinetic data for the bulk polymerization of this compound is not extensively detailed in the provided literature, the general principles of acrylate polymerization suggest it would follow a similar pattern, exhibiting autoacceleration due to increased viscosity and hydrogen bonding interactions from the hydroxyl groups.

Solution Polymerization Studies of this compound

To mitigate the challenges associated with bulk polymerization, such as the gel effect and the formation of insoluble polymers, solution polymerization is often employed. By dissolving the monomer in an appropriate solvent, the viscosity of the system is kept lower, which facilitates better heat control and reduces the severity of autoacceleration. metu.edu.tr

For monomers like 2-hydroxyethyl acrylate (HEA), solution polymerization has been successfully used to overcome the issue of polymer insolubility encountered in bulk methods. metu.edu.trpsu.edu Similarly, thermal solution polymerizations of ester derivatives of ethyl α-(hydroxymethyl)acrylate have been studied, indicating that this method is applicable to this class of monomers. acs.org The choice of solvent is crucial as it can influence reaction kinetics and the properties of the final polymer.

Photo-Initiated Polymerization of this compound and its Ester Derivatives

Photo-initiated polymerization offers a rapid and spatially controllable method for curing, making it highly valuable for coatings and thin-film applications. Research has been conducted on the photopolymerization behavior of various ester derivatives of ethyl α-(hydroxymethyl)acrylate (EHMA). acs.org These studies utilize techniques like photodifferential scanning calorimetry (PDSC) to evaluate the reactivity of these monomers. acs.org

The reactivity in photopolymerization is influenced by the nature of the ester group attached to the hydroxymethyl moiety. For instance, the photopolymerization rates of several EHMA derivatives have been systematically investigated. The process involves a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which generates radicals upon exposure to UV light, thereby initiating the polymerization of the acrylate double bonds. acs.orgepo.org

The kinetic data reveals that these monofunctional monomers can be highly reactive. acs.org The table below summarizes key findings from photopolymerization studies of various EHMA ester derivatives.

| Monomer Derivative | Polymerization Rate (Rp, %/s) | Final Conversion (%) |

| EHMA formate | 13.9 | 98 |

| EHMA acetate (B1210297) | 12.5 | 98 |

| EHMA hexanoate | 10.3 | 97 |

| EHMA benzoate | 9.8 | 96 |

| EHMA p-cyanobenzoate | 16.1 | 95 |

| EHMA p-methoxybenzoate | 10.5 | 97 |

| EHMA 3,4,5-trimethoxybenzoate | 8.9 | 96 |

| Data derived from studies using photodifferential scanning calorimetry (PDSC) at 50 °C with 1 wt % DMPA photoinitiator. acs.org |

Controlled/Living Polymerization Techniques for this compound

Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis, enabling the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov These methods are particularly valuable for functional monomers like EHMA.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. sigmaaldrich.com The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). This agent mediates the polymerization, allowing for the controlled growth of polymer chains. sigmaaldrich.com

RAFT has been successfully applied to the polymerization of similar hydroxyl-functionalized acrylates, such as 2-hydroxyethyl acrylate (HEA). acs.orgacs.org Kinetic studies of HEA copolymerization via RAFT have shown that well-defined copolymers can be produced. acs.org For example, dibenzyltrithiocarbonate (DBTTC) has been used as a CTA for the polymerization of HEA in solvents like DMF at elevated temperatures. acs.org Although direct RAFT polymerization studies specifically for this compound are not widely reported in the search results, the successful application of RAFT to structurally similar monomers like HEA and its derivatives suggests its feasibility. acs.orgrsc.org

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate polymer chains through a halogen atom transfer process. doi.org This method allows for excellent control over the polymerization of many monomers, including functional acrylates. cmu.edu

ATRP has been extensively studied for the polymerization of 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). For HEA, ATRP has been conducted in both bulk and aqueous solutions, demonstrating first-order kinetics and a linear increase in molecular weight with conversion, which are hallmarks of a controlled process. cmu.edu Typical catalyst systems for acrylate ATRP include a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA or bipyridine). doi.orgcmu.edu

For the successful ATRP of hydroxyl-containing monomers like HEMA, adjustments to reaction conditions, such as using a mixed solvent system and lower temperatures (e.g., 50 °C), were found to be beneficial for achieving well-controlled polymerization. cmu.eduacs.org While specific ATRP conditions for this compound are not detailed in the provided results, the extensive research on HEA and HEMA provides a strong foundation and established protocols that could likely be adapted for the controlled polymerization of EHMA. metu.edu.trpsu.educmu.edu

Copolymerization Strategies Involving this compound

Synthesis and Characterization of Copolymers with this compound

This compound (EHMA), or its close analogue 2-hydroxyethyl acrylate (HEA), is a valuable comonomer for introducing hydrophilicity and reactive sites into copolymers. Various controlled and free-radical polymerization techniques are employed to synthesize these copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been used to copolymerize HEA with 2-methoxyethyl acrylate (MEA), using dibenzyltrithiocarbonate as a chain-transfer agent. acs.org Kinetic studies of this system revealed that both monomers have nearly equal reactivity, leading to the formation of ideal random copolymers. acs.org Similarly, copolymers of butyl methacrylate (BMA) and HEA have been synthesized via free-radical polymerization using azobisisobutyronitrile (AIBN) as an initiator. nih.gov The final copolymer composition can be determined using nuclear magnetic resonance (NMR) spectroscopy by comparing the integral ratios of the respective monomer signals. nih.gov

Copolymers of 2-hydroxyethyl methacrylate (HEMA), a structurally similar monomer, with hydrophobic comonomers like ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate have been prepared to study their properties. nih.gov Free-radical polymerization is a common method for synthesizing copolymers of HEMA with other monomers like styrene (B11656) or 2-chloroquinyl methacrylate. scirp.orgmdpi.com

Characterization of these copolymers is crucial to confirm their structure and properties.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups of the incorporated monomers, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups from EHMA. mdpi.comtsijournals.com

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy allows for the determination of the copolymer composition by analyzing the proton signals corresponding to each monomer unit. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity index (PDI) of the copolymers, providing insight into the control achieved during polymerization. nih.gov

Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) of the copolymers, which is influenced by the composition and provides information about the material's thermal properties. nih.govresearchgate.net

The table below shows an example of the synthesis of a Butyl Methacrylate-co-2-Hydroxyethyl Acrylate copolymer. nih.gov

| Parameter | Bulk Copolymerization | Confined Copolymerization |

| Initial Molar Fraction BMA | 0.45 | 0.45 |

| Initial Molar Fraction HEA | 0.55 | 0.55 |

| Final Molar Fraction BMA | 0.62 | 0.47 |

| Final Molar Fraction HEA | 0.38 | 0.53 |

| Number Average Molecular Weight (Mn) | 442,430 g/mol | 18,180 g/mol |

| Polydispersity Index (PDI) | 2.2 | 1.6 |

| Data derived from a study on Butyl Methacrylate-co-2-Hydroxyethyl Acrylate copolymers. nih.gov |

Influence of this compound on Copolymer Properties, e.g., Hydrophilicity and Mechanical Strength

The incorporation of this compound or its analogues significantly impacts the final properties of copolymers, primarily by enhancing hydrophilicity and modifying mechanical characteristics.

Mechanical Strength: The influence of hydroxy-functional acrylates on mechanical properties is complex and depends on the comonomer and the conditions. In copolymers of the strongly hydrophilic 2-hydroxyethyl methacrylate with hydrophobic comonomers like ethyl acrylate and n-butyl acrylate, the materials are in a rubberlike state when swollen with water. nih.gov The tensile modulus and strength of these materials can be tuned by adjusting the comonomer ratio. For example, while poly(2-hydroxyethyl methacrylate) itself has a low tensile strength (σu = 0.32 MPa), copolymers with ethyl acrylate can achieve higher tensile strengths in the range of 0.7-0.9 MPa. nih.gov Copolymers with dodecyl methacrylate can become leathery, exhibiting significantly higher modulus (12-32 MPa) and strength (3-4 MPa). nih.gov

The table below summarizes the mechanical properties of copolymers of 2-hydroxyethyl methacrylate (HEMA) with various comonomers.

| Comonomer | Weight Fraction of Comonomer (ω₂) | Tensile Modulus (E) | Tensile Strength (σᵤ) | Strain-at-Break (εᵤ) | State (Dry) |

| None (pHEMA) | 0 | 0.39 MPa | 0.32 MPa | 1.81 | - |

| Ethyl Acrylate | 0.36 - 0.56 | 0.17 - 0.50 MPa (swollen) | 0.7 - 0.9 MPa | 5 - 7 | Rubberlike (swollen) |

| Dodecyl Methacrylate | 0.30 - 0.62 | 12 - 32 MPa | 3 - 4 MPa | - | Leathery |

| Data derived from a study on copolymers of 2-hydroxyethyl methacrylate. nih.gov |

Post-Polymerization Modifications of Poly(this compound)

The pendant primary hydroxyl groups on poly(this compound) serve as versatile handles for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. This approach is often more practical than polymerizing functionally complex monomers directly.

A common strategy involves converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution reactions. For instance, the hydroxyl groups on a poly(2-hydroxyethyl methacrylate)-based polymer can be converted to halides (Cl, Br) or tosylates. researchgate.net These modified polymers can then be readily functionalized by reacting them with various nucleophiles, such as amines, to introduce new functionalities. researchgate.net

Another important modification is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester linkage. This method can be used to attach a wide range of molecules to the polymer backbone. For example, methacrylate functionalization can be achieved by reacting the hydroxyl groups with methacrylic anhydride. acs.org This introduces polymerizable methacrylate groups onto the polymer backbone, which can be subsequently cross-linked by exposure to UV light to form a network. acs.org

The hydroxyl groups that are generated from the ring-opening of poly(glycidyl methacrylate) (PGMA) are also frequently used for sequential post-synthesis modifications. rsc.org This highlights the general utility of the hydroxyl group as a reactive site for further functionalization in polymer chemistry. rsc.org These reactions allow for the creation of a vast array of customized functional polymers from a simple hydroxyl-containing scaffold. rsc.org For example, a poly(hydroxy ethyl acrylate) backbone has been used to create double hydrophilic graft copolymers by first modifying the backbone and then polymerizing a second hydrophilic monomer from it. rsc.org

Advanced Applications of Ethyl 2 Hydroxymethyl Acrylate in Materials Science and Biomedical Research

Polymeric Materials Derived from Ethyl 2-(hydroxymethyl)acrylate for Coatings and Adhesives Research

The dual functionality of this compound (EHMA) makes it a significant monomer in the formulation of high-performance coatings and adhesives. sigmaaldrich.com The hydroxyl group allows for subsequent cross-linking reactions, leading to the formation of durable and chemically resistant networks.

For adhesives , particularly pressure-sensitive adhesives, EHMA is a crucial component. zbaqchem.com Its incorporation into polymer formulations allows for a balance of strong bonding capabilities and flexibility, which is essential for applications in packaging and construction. Research has shown that the inclusion of monomers with longer side chains, similar in effect to the structure of EHMA, can lead to lower polymer entanglement and a more flexible adhesive. mdpi.com The presence of the hydroxyl group in EHMA also offers a site for creating specific interactions and improving adhesion to various substrates.

This compound in Dental Materials Science and Restorative Research

EHMA is under investigation as a component in dental composites and restorative materials due to its potential to create more durable and biocompatible restorations. nih.gov It is often considered as a substitute for 2-hydroxyethyl methacrylate (B99206) (HEMA), a common monomer in dental resins. nih.govnih.gov

Polymerization Aspects in Dental Composites

The polymerization kinetics and the final degree of conversion (DC) are critical factors that determine the mechanical properties and longevity of dental composites. Research has explored the impact of substituting EHMA for HEMA in various resin systems. nih.gov

In one study, the DC of different polymer systems was evaluated. The homopolymers of EHMA and HEMA both achieved a high DC of 97.0%. nih.gov When copolymerized with Bis-GMA, the EHMA-containing copolymer (BE) showed a higher DC (89.9%) compared to the HEMA-containing copolymer (BH) (86.2%). nih.gov However, in more complex systems containing Bis-GMA and tri(ethylene glycol) dimethacrylate (TEGDMA), the DC of the EHMA-containing copolymer (BTE) was comparable to the HEMA-containing one (BTH), both at 85.5%. nih.gov Interestingly, when amorphous calcium phosphate (B84403) (ACP) was added as a filler, the DC of the EHMA-based composite (ACP/BTE) was slightly lower (79.3%) than the HEMA-based composite (ACP/BTH) (82.6%). nih.gov

Another area of investigation is the development of low-shrinkage dental composites. Polymerization shrinkage can lead to stress at the tooth-restoration interface, potentially causing failure. An analogue of EHMA, ethyl-2-(tosylmethyl)acrylate (ASEE), has been studied as a chain transfer agent to mitigate this issue. researchgate.netnih.gov Composites formulated with ASEE have demonstrated reduced shrinkage force while maintaining high double bond conversion and good mechanical properties. nih.gov

Table 1: Degree of Conversion (DC) in Various Dental Resin Systems

| Polymer/Composite System | Degree of Conversion (%) | Reference |

|---|---|---|

| EHMA (E) / HEMA (H) Homopolymers | 97.0 | nih.gov |

| Bis-GMA/EHMA (BE) Copolymer | 89.9 | nih.gov |

| Bis-GMA/HEMA (BH) Copolymer | 86.2 | nih.gov |

| Bis-GMA/TEGDMA/EHMA (BTE) / Bis-GMA/TEGDMA/HEMA (BTH) Copolymers | 85.5 | nih.gov |

| ACP/BTH Composite | 82.6 | nih.gov |

| ACP/BTE Composite | 79.3 | nih.gov |

Contribution to Mineralized Tissue Regeneration

There is a growing interest in developing bioactive dental materials that can promote the regeneration of mineralized tissues like enamel and dentin. nih.govnih.gov Amorphous calcium phosphate (ACP)-based composites are at the forefront of this research, as ACP is a precursor to hydroxyapatite, the main mineral component of teeth and bones. nih.gov

Studies have shown that substituting the more hydrophilic HEMA with the less hydrophilic EHMA in ACP-containing composites can be advantageous. nih.gov While the EHMA-based composites (ACP/BTE) exhibited slightly lower water sorption (14% less than ACP/BTH composites), this did not significantly diminish the release of calcium and phosphate ions. nih.gov This indicates that EHMA can be used to create more hydrophobic and thus potentially more durable ACP composites that still possess acceptable ion-releasing capabilities for remineralization. nih.gov

Research on this compound-Based Hydrogels for Tissue Engineering and Biomedical Applications

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively researched for biomedical applications due to their biocompatibility and similarity to soft tissues. oup.commetu.edu.trnih.gov EHMA and its analogues are valuable monomers for hydrogel synthesis, offering sites for cross-linking and functionalization. metu.edu.tr

Polymers based on 2-hydroxyethyl acrylate (B77674) (HEA), a close analogue of EHMA, are widely used to create hydrogels for applications such as wound dressings, drug delivery systems, and scaffolds for tissue engineering. sigmaaldrich.comzbaqchem.comsigmaaldrich.com These hydrogels can be designed to be inert and biocompatible or to be biodegradable, depending on the specific application requirements. nih.gov For instance, incorporating a hydrolytically labile crosslinking agent can render the hydrogel degradable, which is beneficial for applications like temporary scaffolds that are eventually replaced by new tissue. nih.gov

The mechanical properties of these hydrogels can be tuned by incorporating materials like graphene-based materials, which can significantly enhance their ultimate tensile strength. nih.gov Furthermore, the hydrophilic nature of these monomers contributes to the high water content of the resulting hydrogels, a crucial property for their use in biological environments. psu.edu The ability to copolymerize these monomers with others, such as 2-methoxyethyl acrylate, allows for the creation of thermoresponsive hydrogels with adjustable cloud points, making them suitable for smart drug delivery systems. acs.org

Investigation of this compound in Specialty Polymer Synthesis, e.g., Comb Polymers

The unique structure of EHMA, with its reactive acrylate and hydroxyl groups, makes it a valuable building block in the synthesis of specialty polymers with complex architectures, such as comb polymers. Comb polymers consist of a linear backbone with polymeric side chains, and their properties can be finely tuned by varying the length and density of these side chains.

The hydroxyl group of EHMA provides a convenient handle for initiating the growth of side chains through various polymerization techniques, such as ring-opening polymerization or atom transfer radical polymerization (ATRP). This allows for the creation of well-defined comb polymers with a hydrophilic backbone (from the poly(EHMA) main chain) and side chains with different properties (e.g., hydrophobic, charged, or biodegradable). These comb polymers can self-assemble into various nanostructures in solution, making them promising for applications in drug delivery, surface modification, and as rheology modifiers.

Charge-Shifting Polycations Derived from this compound Analogues for Advanced Applications

Charge-shifting polycations are a class of "smart" polymers that can change their net charge in response to environmental stimuli, such as pH. mcmaster.ca This property is highly desirable for applications like gene delivery, where a polycation is needed to condense and protect negatively charged DNA, and then transition to a less cationic or even anionic state to release the DNA inside the cell and reduce cytotoxicity. mcmaster.caacs.org

Analogues of EHMA, such as 2-(dimethylamino)ethyl acrylate (DMAEA), are key monomers in the synthesis of these charge-shifting polycations. mcmaster.cafao.orgresearchgate.net Polymers of DMAEA are initially cationic due to the tertiary amine group. mcmaster.ca However, the ester linkage is susceptible to hydrolysis, which cleaves off the cationic side chain and leaves behind a carboxylate group on the polymer backbone. mcmaster.ca This results in a shift in the net charge from cationic to anionic. mcmaster.ca

The rate of this charge shift can be controlled by copolymerizing DMAEA with other monomers and by adjusting the pH. fao.orgresearchgate.net For example, copolymers of DMAEA and 3-aminopropyl methacrylamide (B166291) (APM), known as PAD copolymers, have been shown to effectively condense DNA and exhibit improved cell viability compared to non-charge-shifting polycations. mcmaster.caacs.org This is attributed to the reduction of cytotoxic cationic charge as the polymer hydrolyzes. mcmaster.ca

Computational and Theoretical Investigations of Ethyl 2 Hydroxymethyl Acrylate

Quantum Chemical Studies on Reaction Mechanisms Involving Ethyl 2-(hydroxymethyl)acrylate

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. These calculations provide insights into molecular structure, conformational stability, and the energetics of reaction pathways, including transition states and intermediates.

For acrylate (B77674) systems, quantum chemical studies have been pivotal in understanding polymerization mechanisms and other chemical transformations. For instance, theoretical investigations into the Cl-initiated oxidation of ethyl acrylate have detailed the various possible reaction channels, including two Cl-addition pathways and six H-abstraction pathways. researchgate.net Such studies help identify the most favorable reaction pathways from an energetic standpoint.

While direct DFT studies on the reaction mechanisms of this compound are limited, research on analogous compounds like 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) provides valuable parallels. A conformational and vibrational analysis of HEA using DFT identified thirteen possible conformations, with two being predominant, and assigned characteristic infrared bands to these structures. researchgate.net Similarly, DFT has been used to study the free-radical copolymerization kinetics of styrene (B11656) and HEMA in different solvents, revealing that hydrogen-bonding interactions with polar solvents like DMF can decrease the reactivity of the HEMA monomer. researchgate.net These findings underscore the importance of the hydroxyl group, a key feature also present in this compound, in dictating reaction behavior.

The reaction mechanisms for this compound would be expected to involve similar steps as other acrylates: initiation, propagation, chain transfer, and termination. Quantum chemical calculations could precisely model the energy barriers for these steps, as well as for side reactions like backbiting and β-scission, which are known to influence the final polymer architecture. nih.gov

Table 1: Examples of Reaction Mechanisms Studied in Related Acrylates using Quantum Chemistry

| Monomer Studied | Reaction Investigated | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl Acrylate (EA) | Cl-initiated Oxidation | M06-2X/6-311++G(3df, 2p) | The primary reaction involves eight channels; Cl-addition to the double bond is more favorable than H-abstraction. | researchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) & Styrene | Free-Radical Copolymerization | DFT with PCM/COSMO-RS | The polar solvent DMF forms H-bonds with HEMA, reducing its reactivity compared to bulk or toluene (B28343) solutions. | researchgate.net |

| 2-Hydroxyethyl Acrylate (HEA) | Conformational Analysis | DFT (B3LYP/6-311+) | Predicted thirteen stable conformations and assigned experimental infrared bands, highlighting the role of intramolecular interactions. | researchgate.net |

| Methyl Acrylate, Styrene, Methyl Methacrylate | Secondary Reactions (Backbiting, β-scission) | Quantum Chemistry | Replacing methyl acrylate units with styrene or methyl methacrylate decreases the probability of backbiting reactions. | nih.gov |

Molecular Dynamics Simulations of this compound and its Polymers

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecular systems, tracking the movements of atoms and molecules over time. For polymers, MD is invaluable for exploring macroscopic properties grounded in microscopic interactions, such as polymer chain conformation, diffusion, mechanical properties, and interactions with surfaces or solvents.

Specific MD simulations for poly(this compound) are not prominent in existing research. However, a large body of work on other acrylic polymers provides a clear indication of the insights that could be gained. For example, MD simulations have been used to investigate the degradation mechanisms of acrylic polymers found in artists' paints, such as copolymers of methyl methacrylate (MMA) and ethyl acrylate (EA). acs.org These simulations explored the effects of cross-linking and the absorption of pollutants, providing a molecular-level understanding of material aging. acs.org

Furthermore, MD simulations of poly(2-methoxyethyl acrylate) (PMEA) and poly(2-hydroxyethyl methacrylate) (PHEMA) have been used to understand their biocompatibility by evaluating interactions with organic foulants. acs.org These studies calculated radial distribution functions to quantify the affinity between the polymer and foulant molecules, demonstrating that PMEA's excellent biocompatibility is related to its weaker miscibility with nonpolar foulants. acs.org Given that this compound also contains a hydroxyl group, MD simulations would be crucial for understanding its interaction with water and other molecules, which is critical for applications in areas like hydrogels or biocompatible materials. rsc.orgresearchgate.net

Table 2: Applications of Molecular Dynamics Simulations for Related Acrylic Polymers

| Polymer System | Simulation Focus | Key Properties Investigated | Reference |

|---|---|---|---|

| Poly(MMA-co-EA) | Degradation Mechanisms | Effect of cross-linking, absorption of pollutants, mechanical stability. | acs.org |

| PMEA and PHEMA | Biocompatibility/Antifouling | Radial distribution functions, polymer-foulant affinity, second virial coefficient. | acs.org |

| Poly(acrylic acid) (PAA) | Interaction with Surfactants | Polymer-surfactant complex formation, hydrogen bonding, conformational transitions. | rsc.org |

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) | Hydrogel Dynamics | Effect of water content on polymer local and segmental movements. | researchgate.net |

Structure-Property Relationship Modeling for this compound Derivatives

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For polymers, this involves understanding how changes in monomer structure, such as the addition or modification of functional groups, affect the final properties of the polymer (e.g., glass transition temperature (Tg), solubility, mechanical strength).

While specific modeling studies for this compound derivatives are not readily found, the principles are well-established within polymer science. The presence of the primary hydroxyl group and the ethyl ester group in this compound are key determinants of its polymer's properties. The hydroxyl group is available for hydrogen bonding, which would be expected to increase the polymer's Tg and enhance its hydrophilicity. It also provides a reactive site for post-polymerization modification or cross-linking.

By creating derivatives of this compound, one could systematically tune the properties of the resulting polymer. For example, replacing the ethyl group with a longer alkyl chain would likely decrease the Tg and increase the hydrophobicity of the polymer. Conversely, introducing additional hydrogen-bonding moieties would further increase Tg and water affinity. Modeling techniques could quantify these relationships, enabling the design of polymers with tailored properties for specific applications.

Table 3: Predicted Influence of Structural Modifications on Properties of Poly(this compound) Derivatives

| Structural Modification | Expected Effect on Glass Transition Temp (Tg) | Expected Effect on Hydrophilicity | Rationale |

|---|---|---|---|

| Increase length of the ester alkyl chain (e.g., to butyl) | Decrease | Decrease | Longer, flexible alkyl chains act as internal plasticizers, lowering Tg. Increased hydrocarbon content reduces overall polarity. |

| Replace hydroxyl group with a methoxy (B1213986) group | Decrease | Decrease | Removes the strong hydrogen-bond-donating capability, reducing intermolecular forces and thus Tg and water affinity. |

| Incorporate a second hydroxyl group | Increase | Increase | Doubles the capacity for hydrogen bonding, leading to stronger intermolecular forces and greater interaction with water. |

| Introduce a bulky, non-polar side group | Increase | Decrease | Steric hindrance from the bulky group restricts chain mobility, raising Tg. The non-polar nature reduces hydrophilicity. |

Polymerization Kinetics Modeling of this compound

Modeling the kinetics of polymerization is essential for controlling the synthesis process and achieving desired polymer characteristics such as molecular weight, molecular weight distribution, and monomer conversion. These models are typically based on the underlying reaction mechanism (initiation, propagation, termination, etc.) and often incorporate diffusion-controlled phenomena that become significant at higher monomer conversions.

Although kinetic models specifically for this compound are not widely published, extensive research on other acrylates and methacrylates provides a clear blueprint for how such a model would be developed. A detailed kinetic model for the bulk polymerization of 2-hydroxyethyl methacrylate (HEMA) was developed using data from Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net This model successfully simulated the polymerization rate over the entire conversion range by accounting for diffusion-controlled effects on both the termination and propagation reactions. mdpi.com

Similarly, kinetic modeling of the copolymerization of monomers like n-butyl acrylate, methyl methacrylate, and 2-ethylhexyl acrylate has been performed using software like PREDICI®. mdpi.com These models incorporate numerous kinetic rate coefficients, including those for self-propagation, cross-propagation, chain transfer, and backbiting, to predict conversion, copolymer composition, and molecular weight development. mdpi.com

A kinetic model for this compound would follow a similar path. Experimental data, likely from DSC, would be used to estimate the key kinetic parameters. The model would need to account for the reactivity of the acrylate double bond and the influence of the hydroxymethyl group, which could participate in hydrogen bonding and affect the local viscosity and monomer/radical mobility, thereby influencing the kinetic rate constants.

Table 4: Kinetic Parameters for the Polymerization of Related Monomers

| Monomer | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxyethyl Methacrylate (HEMA) | Overall Activation Energy (Ea) | 82.8 kJ/mol | Bulk Polymerization | researchgate.net |

| n-Butyl Acrylate (BA) | Propagation Rate Constant (kp) | 2.93 x 104 L·mol-1·s-1 | 60 °C | mdpi.com |

| Methyl Methacrylate (MMA) | Propagation Rate Constant (kp) | 1.05 x 103 L·mol-1·s-1 | 60 °C | mdpi.com |

| 2-Ethylhexyl Acrylate (EHA) | Propagation Rate Constant (kp) | 1.80 x 104 L·mol-1·s-1 | 60 °C | mdpi.com |

Biological Activity Research and Structure Activity Relationships of Ethyl 2 Hydroxymethyl Acrylate Derivatives

Investigation of Biocompatibility of Ethyl 2-(hydroxymethyl)acrylate Polymers and Copolymers in Biomedical Contexts

Polymers derived from 2-hydroxyethyl acrylates and methacrylates are extensively studied for biomedical applications due to their favorable interaction with biological systems. researchgate.netnih.gov Poly(2-hydroxyethyl methacrylate) (PHEMA), a closely related polymer to poly(this compound), is one of the most widely utilized polymers in biomedical fields because of its established biocompatibility and hydrophilicity. researchgate.netrsc.org Its non-ionic nature, good mechanical properties, and low interfacial tension have made it a primary material for applications such as soft contact lenses and other medical device coatings. researchgate.netnih.gov

The biocompatibility of these polymers is a critical prerequisite for their use in medical devices. google.comrsc.org Extensive testing, often following standards like ISO 10993, is required to evaluate potential adverse reactions such as cytotoxicity, inflammation, and allergic responses. researchgate.netnih.gov In vitro screening methods, including cytotoxicity assays on cell cultures like fibroblasts, serve as a preliminary evaluation to identify potential safety risks. researchgate.netnih.gov For instance, in vitro tests on polyvinyl alcohol, polyethylene (B3416737) glycol, and polyvinyl chloride using fibroblast cultures showed that cell viability remained over 80%, classifying them as biocompatible, though the degree of biocompatibility varied among the materials. nih.gov

In vivo implantation studies in animal models provide further assessment of tissue reaction to the material over time. nih.gov Studies on copolymers of hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) and methyl methacrylate (MMA) have demonstrated that increasing the HEMA fraction dramatically decreases platelet adhesion, a key measure of blood compatibility. nih.gov Similarly, the development of degradable polymers based on PHEMA, created by incorporating ester linkages into the polymer backbone, has shown significantly less toxicity, with cell viabilities exceeding 80% even at high concentrations. rsc.org These findings suggest that polymers based on this compound would likely exhibit a high degree of biocompatibility, making them suitable candidates for a range of biomedical applications, from tissue engineering scaffolds to drug delivery systems. rsc.orgnih.gov

Table 1: Biocompatibility Assessment of Related Polymers This table is representative of data found in the cited literature for analogous polymer systems.

| Polymer System | Assessment Method | Key Finding | Reference |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | General Review | Widely used due to biocompatibility, hydrophilicity, and excellent mechanical properties. | researchgate.net |

| HEMA/MMA Copolymers | In vitro flow system with videomicroscopy | Platelet adhesion and activation decreased significantly with an increasing HEMA fraction. | nih.gov |

| Degradable PHEMA-based Copolymers | In vitro Cytotoxicity Assay | Polymers showed low toxicity with cell viability >80% at high concentrations (100 mg/mL). | rsc.org |

| PHEMA/Gelatin/Alginate/GO Hydrogels | In Vitro Cell Viability (MTT Assay) | Hydrogels demonstrated biocompatibility, supporting cell growth. | nih.gov |

| Synthetic Polymers (PVC, PVA, PEG) | In vitro MTT test with fibroblast culture | All polymers showed >80% cell viability, indicating biocompatibility. | nih.gov |

Structure-Activity Relationship Studies of Functionalized this compound Derivatives, e.g., in antitrypanosomal effects of sesquiterpene lactones

The this compound moiety is a key structural feature in certain natural products and their derivatives that exhibit significant biological activity. A prominent example is found in the study of sesquiterpene lactones (STLs), a class of plant-derived terpenoids known for a wide range of biological effects, including potent antitrypanosomal activity. mdpi.comnih.gov Research into the structure-activity relationships (SAR) of these compounds has revealed that specific functional groups are essential for their efficacy against parasites like Trypanosoma brucei rhodesiense, the agent causing East African sleeping sickness. mdpi.comnih.gov

Studies have consistently shown that the α-methylene-γ-lactone group, a common feature in many STLs, is crucial for both antitrypanosomal effects and general cytotoxicity. mdpi.comnih.gov This group acts as a Michael acceptor, allowing it to alkylate biological nucleophiles, which is believed to be a key mechanism of its action. nih.gov However, the selectivity of these compounds—their ability to target the parasite with less harm to host cells—is significantly influenced by other parts of the molecule. mdpi.com

The presence of a 2-(hydroxymethyl)acrylate side chain has been identified as a critical factor for enhancing antitrypanosomal activity and selectivity. mdpi.com For example, in a comparative study of 34 natural and semi-synthetic STLs, those possessing the 2-(hydroxymethyl)acrylate moiety, such as cynaropicrin, showed potent activity. mdpi.com In contrast, a related compound lacking this specific side chain exhibited a 16-fold reduction in antitrypanosomal activity. mdpi.com Similarly, another STL with a 2-methylbut-2-enoate (tiglate) side chain was found to be less active and selective than the STLs featuring the 2-(hydroxymethyl)acrylate group. mdpi.com These findings underscore the importance of the hydroxymethyl acrylate (B77674) functional group in modulating the biological activity of these complex natural products.

Table 2: Antitrypanosomal Activity of Sesquiterpene Lactones (STLs) with Varying Side Chains IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. Data is compiled from comparative studies in the literature.

| Compound (STL) | Key Structural Feature | Antitrypanosomal Activity (IC₅₀ against T. b. rhodesiense) | Cytotoxicity (IC₅₀ against L6 cells) | Selectivity Index (SI) | Reference |

| Cynaropicrin (1) | Contains 2-(hydroxymethyl)acrylate side chain | 0.31 µM | 1.9 µM | 6.1 | mdpi.com |

| Compound 5 | Lacks 2-(hydroxymethyl)acrylate side chain | 4.9 µM | 19 µM | 3.9 | mdpi.com |

| Compound 14 (Tiglate STL) | Contains 2-methylbut-2-enoate side chain | Less active and selective than cynaropicrin | N/A | N/A | mdpi.com |

| Compounds 15-18 | Lack exocyclic methylene (B1212753) in lactone ring | > 12 µM | No cytotoxicity observed | N/A | mdpi.com |

Research on Antimicrobial Properties of this compound and Related Compounds

Polymers derived from this compound and its methacrylate analogue, 2-hydroxyethyl methacrylate (HEMA), are valuable platforms for developing materials with antimicrobial properties. nih.govacs.org While the base polymer, such as poly(2-hydroxyethyl methacrylate) (PHEMA), is biocompatible but not inherently antimicrobial, it can be readily modified to combat microbial infections. nih.govresearchgate.net This is particularly relevant for biomedical devices where preventing bacterial colonization is crucial. researchgate.net

One common strategy is the copolymerization of HEMA with monomers that possess antimicrobial activity. nih.govdntb.gov.ua For instance, copolymers have been synthesized by reacting HEMA with a methacrylic thiazolium derivative. nih.govresearchgate.net The thiazole (B1198619) groups can be quaternized, introducing a positive charge to the polymer. nih.gov This cationic nature allows the polymer to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death. acs.org Studies have shown that incorporating even a small number of these cationic units into PHEMA imparts significant antimicrobial character, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against both Gram-positive and Gram-negative bacteria for copolymers with higher molar fractions of the active monomer. nih.govnih.gov

Another approach involves creating polymers with hydrolytically labile linkages that attach antimicrobial groups to the polymer backbone. nih.govmdpi.com For example, a derivative of Vitamin B1 (a thiazolium group) was attached to a HEMA monomer via a pH-sensitive carbonate linkage. The resulting polymer demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net A key advantage of this design is that the polymer can degrade under physiological pH into its non-toxic, inactive components, which minimizes environmental pollution and potential long-term side effects in the body after the infection has been eradicated. nih.govresearchgate.net

Table 3: Antimicrobial Activity of Modified PHEMA Copolymers MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Polymer System | Antimicrobial Agent/Modification | Target Microorganism | Key Finding (MIC) | Reference |